An In-depth Technical Guide to the Solubility Profile of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid in Organic Solvents
Foreword: Navigating the Data Gap with Foundational Principles
In the landscape of pharmaceutical and chemical research, the solubility of a compound is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. This guide addresses the solubility profile of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid, a molecule of interest in synthetic and medicinal chemistry. It is important to note at the outset that specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. This guide, therefore, adopts a foundational approach. Instead of merely presenting pre-existing data, we will equip the researcher with the theoretical knowledge, predictive insights, and detailed experimental protocols necessary to independently and accurately determine the solubility profile of this compound and others like it. We will proceed from a position of scientific first principles, providing a robust framework for understanding and experimentally measuring solubility.
Physicochemical Characterization of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic Acid
Understanding the structural and electronic characteristics of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid is paramount to predicting its solubility behavior.
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IUPAC Name: (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid
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Molecular Formula: C₆H₁₁NO₄[1]
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Molecular Weight: 161.16 g/mol
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Structure:
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A chiral α-amino acid derivative.
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Contains a carboxylic acid group (-COOH), which is a hydrogen bond donor and acceptor.
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Features a methyl carbamate group (-N(CH₃)COOCH₃), which contains polar carbonyl and ether functionalities capable of acting as hydrogen bond acceptors.
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The presence of both polar functional groups and nonpolar methyl groups gives the molecule an intermediate polarity.
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Based on its structure, we can infer the following:
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Polarity: The molecule possesses both polar (carboxylic acid, carbamate) and non-polar (methyl groups) regions. This amphiphilic nature suggests it will not be exclusively soluble in either highly polar or completely non-polar solvents.
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Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the carbamate carbonyl and ether oxygens are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be more effective at solvating this molecule.
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Acidity: The carboxylic acid moiety imparts acidic character, suggesting that solubility will be significantly influenced by the pH in aqueous and protic solvent systems.
Theoretical Framework of Solubility in Organic Solvents
The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute ((2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid) and the solvent.
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Van der Waals Forces: These weak, non-specific interactions (London dispersion forces, dipole-dipole interactions) are present in all solvent-solute systems.
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Hydrogen Bonding: As previously noted, this is a critical factor for our target molecule. Solvents can be categorized by their hydrogen bonding capabilities:
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Protic Solvents: (e.g., alcohols, carboxylic acids) can donate and accept hydrogen bonds.
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Aprotic Polar Solvents: (e.g., acetone, DMSO, ethyl acetate) can accept hydrogen bonds but do not have a hydrogen atom bonded to a highly electronegative atom to donate.
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Aprotic Nonpolar Solvents: (e.g., hexane, toluene) do not participate significantly in hydrogen bonding.
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Acid-Base Interactions: The acidic nature of the carboxylic acid group can lead to enhanced solubility in basic organic solvents (e.g., pyridine) through acid-base reactions.
A successful dissolution process occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and robust technique for determining equilibrium solubility.[2][3]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
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(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid (solid)
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Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
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Scintillation vials or sealed glass tubes
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Orbital shaker or magnetic stirrer with temperature control
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Centrifuge
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Step-by-Step Experimental Workflow
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Preparation:
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Accurately weigh an excess amount of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid into a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
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Add a precise volume of the chosen organic solvent to each vial.
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Equilibration:
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Seal the vials to prevent solvent evaporation.
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Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a predetermined time to reach equilibrium. It is recommended to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[2]
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Sample Separation:
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Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
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To separate the saturated solution from the remaining solid, either centrifuge the vials at high speed or allow for gravitational settling.
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Sample Collection and Dilution:
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Carefully withdraw an aliquot of the clear supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any fine particulate matter.
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Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
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Quantification:
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Analyze the diluted samples using a validated HPLC method to determine the concentration of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid.
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A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
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Data Reporting:
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Calculate the solubility in units of mg/mL or mol/L.
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The experiment should be performed in triplicate for each solvent to ensure reproducibility.[3]
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Visualizing the Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Predicted Solubility Profile and Solvent Selection Rationale
While experimental determination is the gold standard, we can make educated predictions based on the molecule's structure to guide solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor to the carbamate and carboxylic acid oxygens, and a hydrogen bond acceptor from the carboxylic acid proton. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions. The lack of a donor proton may limit solubility compared to protic solvents. |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | DCM can have weak hydrogen bonding interactions. THF has an ether oxygen that can act as a hydrogen bond acceptor. |
| Nonpolar | Toluene, Hexane | Very Low to Insoluble | The lack of strong intermolecular forces to overcome the solute-solute interactions in the crystal lattice will result in poor solubility. |
Conclusion and Future Directions
The solubility of (2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid in organic solvents is a critical parameter that requires experimental determination due to the lack of available literature data. By understanding the physicochemical properties of the molecule and applying established methodologies like the shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data is invaluable for optimizing synthetic reaction conditions, developing purification strategies, and formulating for preclinical studies. Further investigations could explore the temperature dependence of solubility to construct solubility curves and delve into the thermodynamics of the dissolution process.
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